molecular formula C16H32O2 B14208929 2,4,4-trimethylpentan-2-yl 2-ethylhexanoate CAS No. 845717-44-4

2,4,4-trimethylpentan-2-yl 2-ethylhexanoate

Cat. No.: B14208929
CAS No.: 845717-44-4
M. Wt: 256.42 g/mol
InChI Key: MPDAXLBCFBEPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-trimethylpentan-2-yl 2-ethylhexanoate is an organic compound with a complex structure

Preparation Methods

The synthesis of 2,4,4-trimethylpentan-2-yl 2-ethylhexanoate typically involves the esterification of 2,4,4-trimethylpentan-2-ol with 2-ethylhexanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Chemical Reactions Analysis

2,4,4-trimethylpentan-2-yl 2-ethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2,4,4-trimethylpentan-2-yl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-trimethylpentan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

2,4,4-trimethylpentan-2-yl 2-ethylhexanoate can be compared with other similar compounds such as:

    2,4,4-trimethylpentan-2-yl acetate: This compound has a similar structure but with an acetate group instead of an ethylhexanoate group.

    2,4,4-trimethylpentan-2-yl benzoate: This compound contains a benzoate group, which gives it different chemical properties and applications.

    2,4,4-trimethylpentan-2-yl butyrate: This compound has a butyrate group, making it suitable for different industrial applications. The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

845717-44-4

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2,4,4-trimethylpentan-2-yl 2-ethylhexanoate

InChI

InChI=1S/C16H32O2/c1-8-10-11-13(9-2)14(17)18-16(6,7)12-15(3,4)5/h13H,8-12H2,1-7H3

InChI Key

MPDAXLBCFBEPOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC(C)(C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.